BenchChemオンラインストアへようこそ!

Remdesivir impurity 9-d4

LC-MS/MS Quantitative Analysis Internal Standard

Remdesivir impurity 9-d4 is the only structurally matched, isotopically labeled internal standard for quantifying impurity 9 (2-ethylbutyl D-alaninate) in remdesivir API batches and finished formulations. Its +4 Da mass shift ensures unambiguous MRM transition selection without isotopic cross-talk, while complete chromatographic co-elution corrects for matrix effects and ionization variability—performance that non-labeled impurity 9 or mismatched deuterated analogues (e.g., remdesivir-d4) cannot deliver. Supplied as a fully characterized reference standard (≥98% HPLC) with traceability to USP/EP frameworks, it is purpose-built for ICH Q3A/B impurity threshold compliance, forced degradation studies, and ANDA regulatory submissions. For procurement managers requiring a validated analytical tool rather than a generic research chemical, this compound eliminates the risk of method failure during regulatory review.

Molecular Formula C27H35N6O8P
Molecular Weight 606.6 g/mol
Cat. No. B12425209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemdesivir impurity 9-d4
Molecular FormulaC27H35N6O8P
Molecular Weight606.6 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4
InChIInChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D
InChIKeyRWWYLEGWBNMMLJ-OJVVGVSFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Remdesivir Impurity 9-d4: Isotopically Labeled Reference Standard for Antiviral Quality Control and Quantitative LC-MS/MS Analysis


Remdesivir impurity 9-d4 (CAS 1911578-75-0) is a stable isotope-labeled analogue of remdesivir impurity 9, specifically deuterated with four deuterium atoms at the alaninate moiety . With a molecular formula of C27H31D4N6O8P and molecular weight of 606.60 g/mol, this compound is structurally identical to the non-labeled impurity 9 (2-ethylbutyl D-alaninate, CAS 1689993-65-4) except for the isotopic substitution [1]. It is supplied as a fully characterized reference standard with ≥98% HPLC purity and is intended exclusively for analytical method development, validation, and quality control applications in remdesivir drug substance and formulation analysis [2].

Why Remdesivir Impurity 9-d4 Cannot Be Replaced by Non-Labeled Impurity 9 or Other Deuterated Remdesivir Compounds


Generic substitution with non-labeled remdesivir impurity 9 or alternative deuterated remdesivir compounds is scientifically invalid for quantitative analytical workflows. Non-labeled impurity 9 lacks the distinct mass shift (+4 Da) required for mass spectrometric differentiation from endogenous or matrix-interfering species, making it unsuitable as an internal standard for LC-MS/MS quantification . Conversely, alternative deuterated compounds such as remdesivir-d4 (deuterated parent drug) or remdesivir impurity 5-d5 possess different molecular weights (e.g., remdesivir-d4: C27H31D4N6O8P, 606.60 g/mol; remdesivir impurity 5-d5: C21H22D5N2O7P, 455.45 g/mol) and distinct chromatographic retention behaviors, preventing accurate co-elution with the specific target analyte impurity 9 . The literature reports at least fifteen distinct remdesivir-related impurities requiring identification and quantification, each necessitating a structurally matched isotopically labeled internal standard for accurate and precise measurement [1].

Quantitative Differentiation Evidence: Remdesivir Impurity 9-d4 Versus Closest Analogs


Mass Spectrometric Differentiation: +4 Da Mass Shift Enables Unambiguous MRM Quantification Versus Non-Labeled Impurity 9

Remdesivir impurity 9-d4 exhibits a molecular ion mass shift of +4.03 Da relative to non-labeled remdesivir impurity 9 (molecular weight: unlabeled ~602.57 g/mol; d4-labeled 606.60 g/mol), enabling baseline mass spectrometric separation and unambiguous multiple reaction monitoring (MRM) quantification without isotopic interference . This mass difference is sufficient to distinguish the internal standard from the target analyte in complex biological or pharmaceutical matrices, meeting ICH M10 bioanalytical method validation guidelines for stable isotope-labeled internal standards [1].

LC-MS/MS Quantitative Analysis Internal Standard

Chromatographic Co-Elution Fidelity: Retention Time Match Within <0.1 min Versus Remdesivir-d4 Alternative

Remdesivir impurity 9-d4, being the direct deuterated analog of impurity 9 (2-ethylbutyl D-alaninate), exhibits chromatographic behavior essentially identical to its unlabeled counterpart under standard reversed-phase conditions (C18 column, isocratic elution with up to 70% acetonitrile, UV detection at 237-247 nm) [1]. In contrast, remdesivir-d4—a deuterated form of the parent nucleoside prodrug—possesses a fundamentally different molecular structure and polarity, resulting in a distinct retention time that precludes its use as a co-eluting internal standard for impurity 9 quantification .

HPLC Impurity Profiling Retention Time

Regulatory Compliance: Fully Characterized Reference Standard Versus Research-Grade Alternatives

Remdesivir impurity 9-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines and is traceable against pharmacopeial standards (USP or EP) where feasible [1]. This contrasts with research-grade or custom-synthesized deuterated impurities that may lack comprehensive characterization data (e.g., certified purity, structural confirmation by NMR and HRMS, stability data) required for ANDA submissions and GMP quality control . The product includes a Certificate of Analysis with ≥98% HPLC purity confirmation .

Regulatory Compliance Reference Standard Pharmacopeia

Stability Profile: Documented -20°C Storage Condition Versus Ambient-Degradable Unlabeled Impurity

Remdesivir impurity 9-d4 is supplied with defined storage conditions: store at -20°C in powder form for long-term stability (up to 3 years), and avoid repeated freeze-thaw cycles . In contrast, remdesivir and its related impurities are known to undergo degradation under photolytic stress conditions, with at least one novel impurity (impurity F) identified and characterized following photolytic exposure [1]. The literature explicitly states that further RDV stability studies are required for identifying and quantifying impurities, underscoring the instability risk of non-deuterated forms under ambient or suboptimal storage [2].

Stability Storage Degradation

Validated Use Cases for Remdesivir Impurity 9-d4 in Regulated Pharmaceutical Analysis


Quantitative LC-MS/MS Method Validation for Impurity 9 in Remdesivir Drug Substance

Remdesivir impurity 9-d4 serves as the optimal internal standard for developing and validating LC-MS/MS methods for quantifying impurity 9 in remdesivir active pharmaceutical ingredient (API) batches. Its +4 Da mass shift ensures unambiguous MRM transition selection without isotopic cross-talk, while its chromatographic co-elution with impurity 9 corrects for matrix effects and ionization variability . This application is critical for meeting ICH Q3A/B impurity thresholds and supporting ANDA regulatory submissions .

Stability-Indicating Impurity Profiling in Remdesivir Formulations

In forced degradation and stability studies of remdesivir injectable formulations, impurity 9-d4 enables accurate tracking of impurity 9 formation and degradation kinetics without interference from degradation products . The literature reports that photolytic stress generates novel impurities requiring identification; the deuterated internal standard provides a stable reference point for quantifying impurity 9 across all stress conditions (acid, base, oxidative, thermal, photolytic) .

Pharmacopeial Reference Standard Traceability for Compendial Method Harmonization

Remdesivir impurity 9-d4 is supplied as a fully characterized standard with traceability to USP or EP pharmacopeial standards where feasible . This makes it suitable for use in developing compendial monographs for remdesivir impurity testing, enabling harmonization of analytical methods across different quality control laboratories and regulatory jurisdictions .

Mechanistic Research on Impurity Formation Pathways

In process chemistry and impurity fate studies, remdesivir impurity 9-d4 can be used as a tracer to investigate the formation mechanisms of impurity 9 during remdesivir synthesis (which involves 23-25 steps and 6 chiral centers) . The deuterium label allows researchers to distinguish newly formed impurity 9 from spiked internal standard in reaction monitoring experiments, facilitating process optimization and impurity control strategies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Remdesivir impurity 9-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.